molecular formula C32H32ClNO3 B12049095 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate CAS No. 355429-19-5

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12049095
CAS No.: 355429-19-5
M. Wt: 514.1 g/mol
InChI Key: MTDFAQMVAAXDCU-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a heptylphenyl group, a chlorophenyl group, and a methylquinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include boronic esters, aryllithium compounds, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of quinoline-based compounds .

Scientific Research Applications

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

355429-19-5

Molecular Formula

C32H32ClNO3

Molecular Weight

514.1 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C32H32ClNO3/c1-3-4-5-6-7-8-23-10-12-25(13-11-23)31(35)21-37-32(36)28-20-30(24-14-16-26(33)17-15-24)34-29-18-9-22(2)19-27(28)29/h9-20H,3-8,21H2,1-2H3

InChI Key

MTDFAQMVAAXDCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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